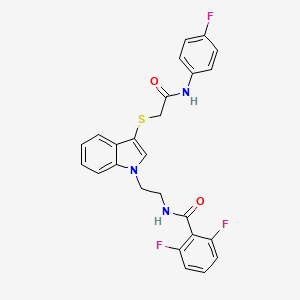
2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H20F3N3O2S and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,6-difluoro-N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex fluorinated benzamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C14H12F2N2O2S, with a molecular weight of approximately 314.32 g/mol. The structure features a benzamide core substituted with fluorine atoms and an indole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F2N2O2S |
| Molecular Weight | 314.32 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | 2,6-difluoro-N-(...) |
Synthesis
The synthesis typically involves the reaction of 2,6-difluorobenzoyl chloride with a suitable amine derivative under controlled conditions. The process is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) revealed that it demonstrated potent cytotoxic effects against various human tumor cell lines. The mean growth inhibition (GI50) values were reported at approximately 15.72 µM, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor binding. The presence of fluorine enhances the compound's binding affinity to target enzymes, leading to the modulation of key biological pathways involved in cancer progression.
Case Studies
-
In Vitro Studies on Tumor Cells
- A study evaluated the effects of 2,6-difluoro-N-(...) on a panel of cancer cell lines and found that it inhibited cell growth effectively. The average inhibition rate was around 12.53%, suggesting strong potential for therapeutic applications in oncology.
-
Pharmacokinetic Studies
- In animal models, pharmacokinetic profiles showed favorable absorption and distribution characteristics. Following administration, peak plasma concentrations were observed within hours, supporting its viability for oral bioavailability.
-
Comparative Studies with Other Compounds
- Comparative analyses with similar compounds indicated that this derivative exhibits superior potency in inhibiting specific cancer cell lines compared to non-fluorinated analogs.
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c26-16-8-10-17(11-9-16)30-23(32)15-34-22-14-31(21-7-2-1-4-18(21)22)13-12-29-25(33)24-19(27)5-3-6-20(24)28/h1-11,14H,12-13,15H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNTVMPOMDHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













